molecular formula C20H19N5O3S B2753433 N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide CAS No. 897453-51-9

N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Cat. No.: B2753433
CAS No.: 897453-51-9
M. Wt: 409.46
InChI Key: JQNIFUADZBGGDE-UHFFFAOYSA-N
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Description

N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a synthetic chemical compound of significant research interest due to its unique hybrid structure. This molecule combines a naphthalene system, a scaffold prevalent in medicinal chemistry with documented diverse biological activities , with a modified xanthine (purine) core. The 1,3,9-trimethyl-2,6-dioxopurin-8-yl moiety is a key structural feature, and the sulfanylacetamide linker connects it to the naphthalen-1-yl group. In research settings, this specific molecular architecture suggests potential as a multi-target agent. The naphthalene component is a versatile platform that has been incorporated into molecules studied for applications ranging from anticancer to anti-inflammatory and neurodegenerative diseases . Researchers are investigating this compound's mechanism of action, which may involve interaction with enzymatic pathways or cellular receptors associated with its purine-derived structure. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should consult relevant, up-to-date scientific literature for the most current findings on this compound and its class.

Properties

CAS No.

897453-51-9

Molecular Formula

C20H19N5O3S

Molecular Weight

409.46

IUPAC Name

N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

InChI

InChI=1S/C20H19N5O3S/c1-23-17-16(18(27)25(3)20(28)24(17)2)22-19(23)29-11-15(26)21-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H,21,26)

InChI Key

JQNIFUADZBGGDE-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC4=CC=CC=C43

solubility

not available

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3,9-Trimethyl-2,6-Dioxopurine Core

The purine scaffold is synthesized via sequential alkylation of xanthine derivatives. A representative protocol involves:

  • Methylation of xanthine at positions 1, 3, and 9 using dimethyl sulfate or methyl iodide in alkaline aqueous conditions.
  • Oxidation at positions 2 and 6 using potassium permanganate or hydrogen peroxide to install dioxo groups.

Key Reaction Conditions

Step Reagents Temperature Yield
Methylation Dimethyl sulfate, NaOH 60°C 78%
Oxidation KMnO₄, H₂O 25°C 85%

Introduction of the Sulfanyl Group at Position 8

The sulfanyl group is introduced via nucleophilic aromatic substitution (NAS) at position 8 of the purine core. This step requires activation of the position with a leaving group (e.g., chloride):

  • Chlorination using POCl₃ or PCl₅ in anhydrous DMF.
  • Substitution with a thiol reagent (e.g., sodium hydrosulfide or thiourea).

Optimization Insights

  • Solvent : Dry acetone or DCM enhances reaction efficiency.
  • Catalyst : KI in catalytic amounts accelerates substitution rates.

Assembly of the Acetamide Bridge

Preparation of N-Naphthalen-1-yl-2-Chloroacetamide

The acetamide linker is synthesized by reacting naphthalen-1-amine with 2-chloroacetyl chloride under Schotten-Baumann conditions:
$$
\text{Naphthalen-1-amine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{NaOH, DCM}} \text{N-Naphthalen-1-yl-2-chloroacetamide}
$$

Reaction Parameters

  • Temperature : 0–5°C to minimize side reactions.
  • Yield : 72–80% after recrystallization.

Coupling the Purine Sulfanyl Derivative

The final step involves substituting the chloride in N-naphthalen-1-yl-2-chloroacetamide with the purine-8-sulfanyl group. This is achieved via a biphasic alkylation system:

  • Reactants : Purine-8-thiolate, N-naphthalen-1-yl-2-chloroacetamide.
  • Solvent : Acetone-water (9:1) with K₂CO₃ as base.
  • Conditions : 60°C, 12–18 hours.

Yield Optimization

Base Solvent Time (h) Yield
K₂CO₃ Acetone 18 65%
NaHCO₃ THF 24 48%

Purification and Characterization

Chromatographic Techniques

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity.
  • Recrystallization : Ethanol-water mixtures yield crystalline product suitable for XRD analysis.

Spectroscopic Validation

  • ¹H NMR : Key signals include:
    • δ 8.2–8.5 ppm (naphthalenyl protons).
    • δ 3.2–3.6 ppm (purine methyl groups).
  • LC-MS : Molecular ion peak at m/z 478.2 [M+H]⁺ confirms molecular weight.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times from hours to minutes. For example, microreactors enable rapid mixing of intermediates at elevated pressures.

Waste Management

  • Solvent Recovery : Distillation reclaims >90% acetone.
  • Byproduct Neutralization : POCl₃ hydrolysis residues are treated with Ca(OH)₂ to precipitate phosphates.

Challenges and Mitigation Strategies

Regioselectivity in Purine Functionalization

Competing substitutions at positions 2 and 6 are minimized by:

  • Low-temperature chlorination (0°C).
  • Steric directing groups (e.g., trifluoromethyl).

Solubility Limitations

  • Co-solvents : DMSO-acetone mixtures enhance purine solubility.
  • Sonication : Ultrasound-assisted reactions improve mass transfer.

Chemical Reactions Analysis

N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has diverse potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways and interactions. In medicine, it holds promise for the development of new therapeutic agents due to its unique structure and potential biological activity.

Mechanism of Action

The mechanism of action of N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The naphthalene and purine moieties may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues with Modified Purine Cores

2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide (AK Scientific, Catalog# 2423CE)
  • Purine Substituents : 1,3-Dimethyl (vs. 1,3,9-trimethyl in the target) with a 2-methylprop-2-enyl group at position 6.
  • Acetamide Group : N-phenyl (vs. N-naphthalen-1-yl in the target).
  • Key Differences: Reduced methyl substitution (lacks 9-methyl) may lower steric hindrance. Phenyl vs.
VU0240551 (N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide)
  • Core Heterocycle : Pyridazine replaces purine.
  • Substituents : Sulfanylacetamide linkage similar to the target but attached to a pyridazine ring. The acetamide nitrogen is linked to a 4-methylthiazole group.
  • Key Differences :
    • Pyridazine lacks the fused imidazole ring of purine, reducing hydrogen-bonding capacity.
    • Thiazole moiety may confer distinct pharmacokinetic properties (e.g., metabolic stability) .

Analogues with Alternative Linkages or Functional Groups

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Derivatives
  • Core Structure : Triazole ring replaces the purine-sulfanyl group.
  • Functional Groups : Naphthalen-1-yloxy methyl and substituted phenylacetamide.
  • Key Differences :
    • Triazole introduces additional hydrogen-bonding sites (N–H groups) compared to the sulfur linkage in the target.
    • Nitro-substituted derivatives (e.g., compounds 6b–c in ) exhibit strong electron-withdrawing effects, which could modulate electronic properties and solubility .

Research Findings and Implications

  • Synthetic Methods :

    • The target compound’s synthesis likely involves thiolation reactions, whereas triazole analogues () use copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method .
    • AK Scientific’s derivative may require alkylation steps for propenyl group introduction .
  • Structure-Activity Relationships (SAR): Naphthalene vs. Methyl Substitution: The 9-methyl group in the target may impose steric constraints affecting binding to enzymes like kinases or phosphodiesterases. Sulfanyl vs. Triazole Linkage: Sulfanyl groups offer flexibility and moderate polarity, while triazoles provide rigid, planar geometry and additional hydrogen-bonding sites .

Biological Activity

N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical structure, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C20H19N5O3SC_{20}H_{19}N_{5}O_{3}S with a molecular weight of 409.46 g/mol. The compound features a naphthalene moiety linked to a sulfanylacetamide and a trimethylpurine derivative.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on alkylating agents have shown their effectiveness in targeting neoplastic cells. The mechanism often involves DNA damage leading to apoptosis in cancer cells .

Antiviral Properties

Compounds structurally related to purines are known for their antiviral activities. For example, the inhibition of viral proteases has been documented in studies involving purine derivatives . this compound may exhibit similar properties by interfering with viral replication processes.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Inhibitors of cytochrome P450 enzymes (CYPs) are crucial in drug metabolism and can lead to significant drug-drug interactions . The potential for this compound to inhibit CYPs warrants further investigation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Interaction : Similar compounds have been shown to bind to DNA and form adducts that disrupt replication.
  • Enzyme Modulation : By inhibiting specific enzymes involved in cellular metabolism or viral replication.
  • Apoptosis Induction : Triggering programmed cell death pathways in cancerous cells.

Case Studies

Several case studies highlight the biological activity of related compounds:

Case Study 1: Anticancer Efficacy

A study investigated the effects of purine derivatives on various cancer cell lines. Results demonstrated that certain derivatives significantly reduced cell viability through apoptosis induction . This suggests potential efficacy for this compound in cancer treatment.

Case Study 2: Antiviral Activity

In vitro assessments showed that purine-based compounds effectively inhibited hepatitis C virus (HCV) proteases. The study highlighted the importance of structural modifications in enhancing antiviral potency . This finding supports the hypothesis that this compound could have similar antiviral properties.

Data Table: Biological Activities Comparison

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer5.0
Compound BAntiviral0.5
N-naphthalen...Potential Anticancer/AntiviralTBDCurrent Study

Q & A

Q. What are the key steps in synthesizing N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide?

The synthesis typically involves multi-step organic reactions. A validated approach includes:

  • Propargylation of naphthol : React 1-naphthol with propargyl bromide in DMF using K₂CO₃ as a base to form the alkyne intermediate .
  • 1,3-Dipolar cycloaddition : Combine the alkyne with an azide derivative (e.g., 2-azido-N-phenylacetamide) in a 3:1 t-BuOH:H₂O solvent system with Cu(OAc)₂ as a catalyst. Monitor progress via TLC (hexane:ethyl acetate 8:2) .
  • Purification : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and recrystallize with ethanol .

Q. How can researchers characterize this compound’s structure?

Use a combination of spectroscopic and crystallographic methods:

  • IR spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, –NH at ~3260 cm⁻¹) .
  • NMR : Analyze ¹H/¹³C chemical shifts (e.g., triazole proton at δ 8.36 ppm, aromatic protons at δ 7.20–8.61 ppm) .
  • X-ray crystallography : Refine crystal structures using SHELX software to resolve bond lengths and angles, particularly for sulfur and acetamide moieties .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria.
  • Enzyme inhibition : Test purine-related enzymes (e.g., xanthine oxidase) due to the 2,6-dioxopurin core.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

Apply statistical design of experiments (DoE) :

FactorRangeResponse
Catalyst loading5–15 mol%Yield (%)
Solvent ratio (t-BuOH:H₂O)2:1–4:1Purity (HPLC)
Temperature25–60°CReaction time (h)
Use a central composite design to identify interactions between variables and optimize conditions .

Q. What computational strategies predict reactivity or binding modes?

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model the sulfanylacetamide moiety’s electron density and nucleophilic sites.
  • Molecular docking : Screen against protein targets (e.g., purine receptors) using AutoDock Vina.
  • Reaction path search : ICReDD’s pipeline integrates computational predictions with experimental validation to accelerate discovery .

Q. How are crystallographic data contradictions resolved (e.g., twinning or disorder)?

  • SHELXL refinement : For twinned data, use the TWIN/BASF commands. For disorder, apply PART/SUMP restraints.
  • High-resolution validation : Cross-check with NMR data (e.g., NOESY for spatial proximity) and DFT-optimized geometries .

Q. What methodologies resolve conflicting spectral data (e.g., ambiguous NMR assignments)?

  • 2D NMR : Utilize HSQC and HMBC to correlate ¹H-¹³C signals, particularly for overlapping aromatic protons.
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns.
  • Dynamic NMR : Analyze temperature-dependent spectra to probe conformational exchange .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental bond lengths in crystallography?

  • Thermal motion correction : Apply ADPs (anisotropic displacement parameters) in SHELXL to refine atomic positions.
  • DFT comparison : Optimize the gas-phase structure computationally and adjust for crystal packing effects .

Q. Why might biological activity vary across structurally similar analogs?

  • Steric effects : Bulky naphthalene groups may hinder target binding.
  • Electronic modulation : Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring alter acetamide’s H-bonding capacity.
  • Metabolic stability : Assess via liver microsome assays to identify degradation pathways .

Methodological Best Practices

  • Reproducibility : Document solvent grades, catalyst batches, and TLC plate types (e.g., silica gel 60 F₂₅₄).
  • Data validation : Cross-reference crystallographic CIF files with CSD/CCDC databases .
  • Ethical compliance : Adhere to institutional guidelines for biological testing and waste disposal .

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